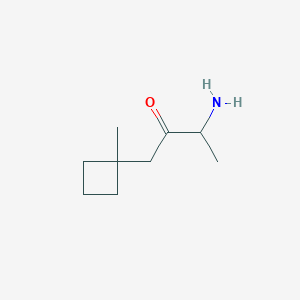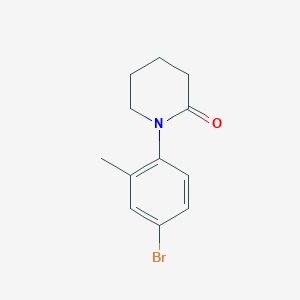![molecular formula C11H15BrN2 B15260336 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline](/img/structure/B15260336.png)
4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a cyclopropyl(methyl)amino group at the 3rd position on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline typically involves the following steps:
Amination: The introduction of the cyclopropyl(methyl)amino group can be achieved through nucleophilic substitution reactions. This involves the reaction of the brominated intermediate with cyclopropyl(methyl)amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylaniline
- 4-Bromo-2-((cyclohexyl(methyl)amino)methyl)aniline
Comparison: 4-Bromo-3-([cyclopropyl(methyl)amino]methyl)aniline is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or structural features.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-bromo-3-[[cyclopropyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H15BrN2/c1-14(10-3-4-10)7-8-6-9(13)2-5-11(8)12/h2,5-6,10H,3-4,7,13H2,1H3 |
InChI Key |
QQRKNPHFWIATSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)N)Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15260262.png)

![Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate](/img/structure/B15260271.png)










